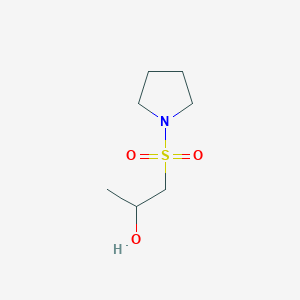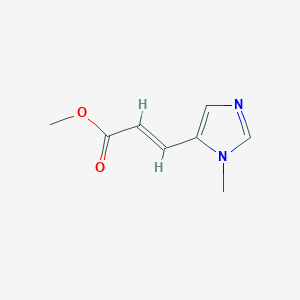
2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- is a chemical compound with the molecular formula C8H10N2O2. It is an ester derivative of 2-propenoic acid, featuring a methyl group attached to the nitrogen atom of the imidazole ring. This compound is known for its applications in various scientific fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- typically involves the esterification of 2-propenoic acid with 3-(1-methyl-1H-imidazol-5-yl) alcohol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propenoic acid, 3-(1H-imidazol-5-yl)-, methyl ester
- 2-Propenoic acid, 3-(1-methyl-1H-imidazol-4-yl)-, methyl ester
- 2-Propenoic acid, 3-(1H-imidazol-4-yl)-, methyl ester
Uniqueness
2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, methyl ester, (E)- is unique due to the specific positioning of the methyl group on the imidazole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
methyl (E)-3-(3-methylimidazol-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-6-9-5-7(10)3-4-8(11)12-2/h3-6H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJVYIOTRBELHH-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
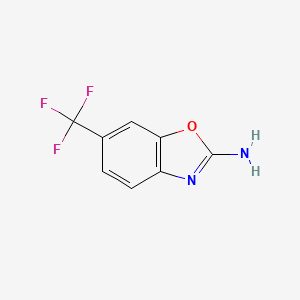


![(NE)-N-[4-chloro-3-(3-chloropropyl)-5-formyl-1,3-thiazol-2-ylidene]benzenesulfonamide](/img/structure/B2591860.png)
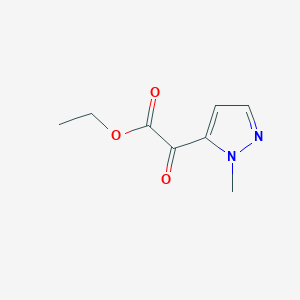

![4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2591870.png)
![(2S)-2-[2-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2591872.png)

![2-chloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2591874.png)
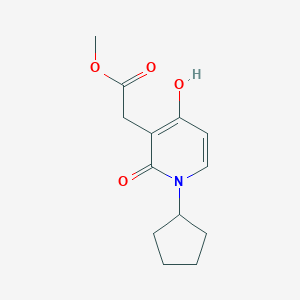
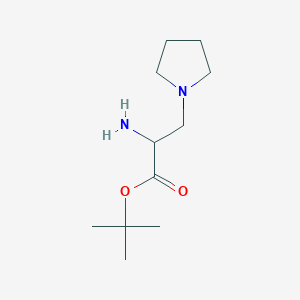
![1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-imidazole-4-sulfonamide](/img/structure/B2591877.png)
